molecular formula C17H14O3 B14277440 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one CAS No. 144049-98-9

2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one

Cat. No.: B14277440
CAS No.: 144049-98-9
M. Wt: 266.29 g/mol
InChI Key: RPYRHIVTZFCGSO-UHFFFAOYSA-N
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Description

2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a cyclopentene ring. This compound is notable for its unique structure, which combines phenolic and cyclopentenone functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one typically involves the reaction of cyclopentadiene with 4-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a Diels-Alder cycloaddition followed by dehydration to form the desired product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the cycloaddition process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one stands out due to its dual phenolic and cyclopentenone functionalities, which confer unique chemical reactivity and biological activities. This makes it a versatile compound in both synthetic chemistry and biomedical research.

Properties

CAS No.

144049-98-9

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2,3-bis(4-hydroxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C17H14O3/c18-13-5-1-11(2-6-13)15-9-10-16(20)17(15)12-3-7-14(19)8-4-12/h1-8,18-19H,9-10H2

InChI Key

RPYRHIVTZFCGSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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